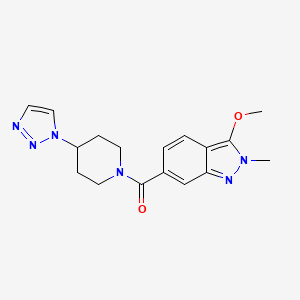

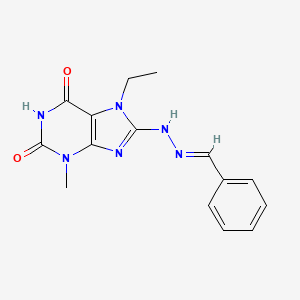

![molecular formula C22H20N4O3 B2454712 8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one CAS No. 1251678-46-2](/img/structure/B2454712.png)

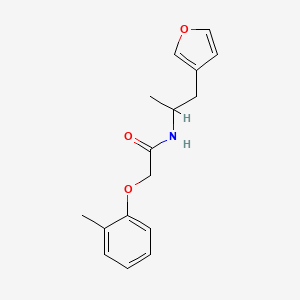

8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis Techniques

Research on quinolinyl chalcones containing pyrazole groups, closely related to the compound of interest, demonstrates efficient synthesis methods, such as Claisen–Schmidt condensation, under ultrasonic conditions. These compounds show promising anti-microbial properties against bacterial and fungal strains, with certain derivatives exhibiting moderate anti-oxidant activity (Prasath et al., 2015).

DNA Binding and Cytotoxicity

Another study on quinolin-2-yl-morpholine based pyrazole derivatives and their complexes with Pt(II) and Pd(II) highlights their ability to bind with DNA, which suggests potential for cancer therapy. These complexes showed effective cytotoxicity against specific cancer cell lines and significant antibacterial activity (Patel et al., 2019).

Chemical Properties and Interactions

Solvatochromic Shift Studies

Research into compounds such as 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3- b ] Pyridin-2-one provides insights into their absorption and fluorescence characteristics. Such studies contribute to understanding the interaction of these compounds with solvents, which is crucial for their application in chemical sensors or molecular probes (Deepa et al., 2013).

Anti-corrosion Properties

Investigations into 8-hydroxyquinoline derivatives reveal their potential as anti-corrosion agents for metals in acidic mediums. These findings highlight the practical applications of such compounds in industrial settings to protect metals from corrosion (Douche et al., 2020).

Synthetic Pathways

Studies also focus on developing new synthetic routes for creating pyrazolo[4,3-c]quinolin-3(5H)-ones and derivatives. Such research is fundamental for expanding the chemical toolkit available for the development of new compounds with potential therapeutic or industrial applications (Chimichi et al., 2008).

Propiedades

IUPAC Name |

2-(4-methylphenyl)-8-(morpholine-4-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-2-5-16(6-3-14)26-22(28)18-13-23-19-7-4-15(12-17(19)20(18)24-26)21(27)25-8-10-29-11-9-25/h2-7,12-13,24H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISJUXRRWAMLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

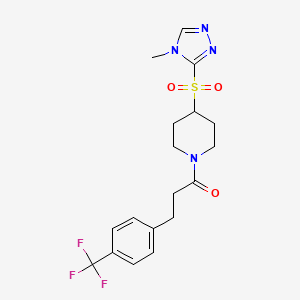

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2454630.png)

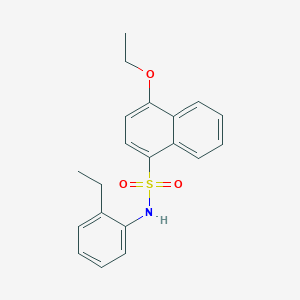

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide](/img/structure/B2454637.png)

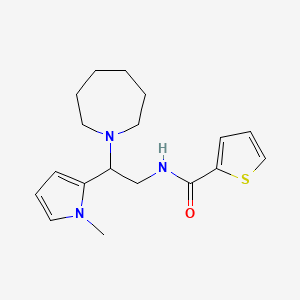

![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)

![N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide](/img/structure/B2454649.png)

![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)